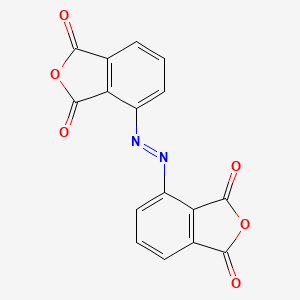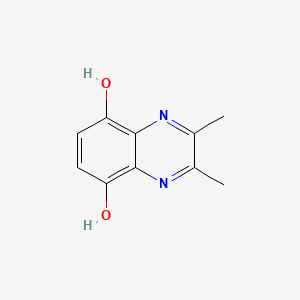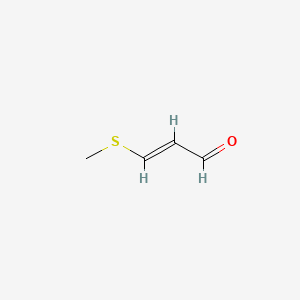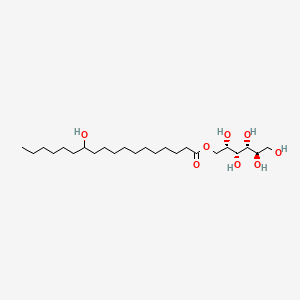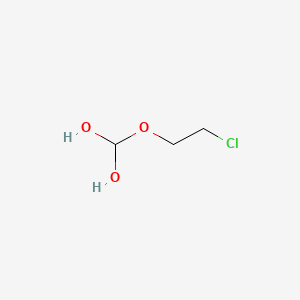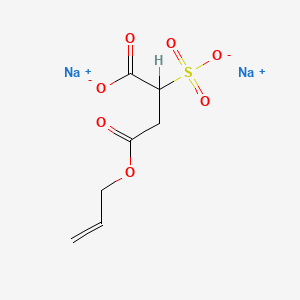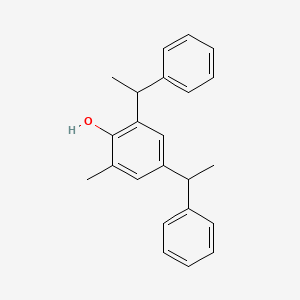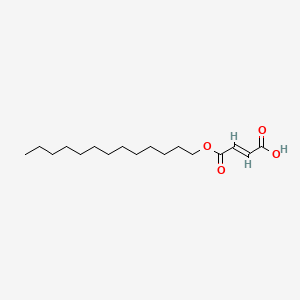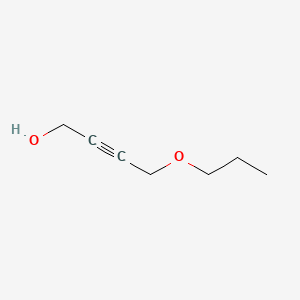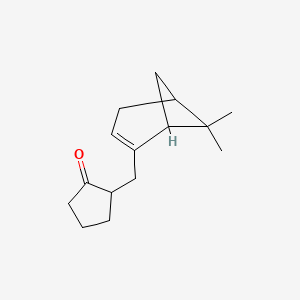
2-(2-Pinen-10-yl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pinen-10-yl)cyclopentanone is an organic compound with the molecular formula C15H22O. It is characterized by its unique structure, which includes a cyclopentanone ring fused with a pinene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pinen-10-yl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of pinene with cyclopentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Pinen-10-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-Pinen-10-yl)cyclopentanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Pinen-10-yl)cyclopentanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler analog with a similar core structure but lacking the pinene moiety.
Pinene: A related compound that forms part of the structure of 2-(2-Pinen-10-yl)cyclopentanone.
Other Cyclopentanone Derivatives: Compounds with similar cyclopentanone rings but different substituents.
Uniqueness
This compound is unique due to its combination of a cyclopentanone ring with a pinene moiety, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these combined features are advantageous .
Eigenschaften
CAS-Nummer |
83878-05-1 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H22O/c1-15(2)12-7-6-10(13(15)9-12)8-11-4-3-5-14(11)16/h6,11-13H,3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
YMEBHFZQLASTNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=C(C1C2)CC3CCCC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


